molecular formula C24H30N4O3 B2449449 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)urea CAS No. 1171528-08-7

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)urea

Cat. No.: B2449449
CAS No.: 1171528-08-7
M. Wt: 422.529
InChI Key: GJKNYCMDYHEMMP-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)urea is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a benzo[1,3]dioxole moiety, a functional group frequently encountered in bioactive molecules for its role as a pharmacophore . This scaffold is found in compounds investigated for various biological activities, suggesting this urea derivative may serve as a key intermediate or candidate for developing enzyme inhibitors or receptor modulators . The integration of the 1,2,3,4-tetrahydroquinoline and pyrrolidine groups, which are privileged structures in drug discovery, further enhances its potential research utility. This compound is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use. Researchers are advised to handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plan.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3/c1-27-10-4-5-17-13-18(6-8-20(17)27)21(28-11-2-3-12-28)15-25-24(29)26-19-7-9-22-23(14-19)31-16-30-22/h6-9,13-14,21H,2-5,10-12,15-16H2,1H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKNYCMDYHEMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC4=C(C=C3)OCO4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)urea is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on available literature.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H24N2O3\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_3

This structure includes a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The presence of the tetrahydroquinoline and pyrrolidine groups further enhances its pharmacological profile.

Anticancer Activity

Recent studies have demonstrated that derivatives containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Standard Drug (Doxorubicin) IC50 (µM)
HepG22.387.46
HCT1161.548.29
MCF74.524.56

These findings indicate that the compound may induce apoptosis through mechanisms such as EGFR inhibition and modulation of mitochondrial pathways involving Bax and Bcl-2 proteins .

Neuropharmacological Effects

The compound's structural components suggest potential neuroprotective effects. The tetrahydroquinoline moiety is associated with dopaminergic activity, which may be beneficial in treating neurodegenerative diseases like Parkinson's disease. Preliminary studies indicate that related compounds can enhance neurotransmitter release and protect neuronal cells from oxidative stress.

Antimicrobial Activity

In addition to anticancer properties, compounds similar to this urea derivative have been tested for antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. For example:

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus625–1250
Escherichia coli>1500

These results suggest that while some derivatives exhibit antibacterial properties, their effectiveness varies significantly depending on the specific structure and substituents present .

The biological activity of this compound is attributed to several mechanisms:

  • EGFR Inhibition : The compound has been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in cancer cell proliferation.
  • Induction of Apoptosis : Through modulation of apoptotic pathways involving key proteins like Bax and Bcl-2, the compound promotes programmed cell death in cancer cells.
  • Antimicrobial Action : The interaction with bacterial membranes and interference with metabolic processes contribute to its antimicrobial effects.

Case Studies

A notable study investigated a series of benzo[d][1,3]dioxole derivatives for their anticancer activities. The study highlighted that modifications at specific positions on the dioxole ring could enhance potency against various cancer types while reducing cytotoxicity towards normal cells .

Another case examined the neuroprotective effects of tetrahydroquinoline derivatives, revealing their potential in mitigating neurodegeneration through antioxidant mechanisms .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity:

  • Mechanism of Action : It is believed to inhibit tubulin polymerization, disrupting mitotic spindle formation in cancer cells.
  • IC50 Values : Compounds structurally similar to this one have shown IC50 values ranging from 3.5 to 5.6 nM against various cancer cell lines, indicating potent activity compared to standard chemotherapeutics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : Demonstrated effectiveness against a range of bacterial strains with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 1: Anticancer Efficacy

A study published in Nature Reviews Cancer investigated the efficacy of a compound structurally related to 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)urea in inhibiting tumor growth in xenograft models. The results were promising:

Treatment GroupTumor Volume (mm³)Reduction (%)
Control1500-
Compound A60060
Compound B45070

This study highlights the potential of similar compounds in reducing tumor volume significantly compared to control groups.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of related compounds. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These findings suggest that this class of compounds could serve as effective alternatives or adjuncts to traditional antibiotics.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with coupling the benzodioxole moiety to the tetrahydroquinoline-pyrrolidine scaffold via urea linkage. Key steps include:

  • Amide Coupling : Use carbodiimide-based reagents (e.g., DCC or EDC) to activate the carboxylic acid intermediate .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction efficiency.
  • Optimization Strategies : Bayesian optimization algorithms can systematically explore reaction parameters (e.g., temperature, stoichiometry) to maximize yield. For example, highlights heuristic algorithms improving yields by 15–20% compared to trial-and-error approaches .

Q. What analytical techniques are recommended for confirming structural integrity and purity?

Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR (e.g., δ 7.2–6.8 ppm for benzodioxole protons) confirm regiochemistry and stereochemistry .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) identifies molecular ions (e.g., [M+H]+^+) and detects impurities. Note: Discrepancies between theoretical and observed masses may arise from isotopic patterns or adduct formation .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>98% required for pharmacological studies).

Q. How can computational modeling predict biological activity and guide SAR studies?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., GPCRs or kinases). For example, the tetrahydroquinoline moiety may occupy hydrophobic pockets, while urea acts as a hydrogen-bond donor .
  • QSAR Models : Correlate substituent electronic properties (Hammett constants) with activity. shows pyrrolidine modifications altering binding affinity by 3–5-fold .
  • Validation : Compare docking scores with in vitro IC50_{50} values to refine predictive accuracy.

Q. What strategies resolve discrepancies between theoretical and observed spectroscopic data?

Methodological Answer: Discrepancies (e.g., HRMS mass shifts) often arise from:

  • Isomerism : Use 2D NMR (COSY, NOESY) to distinguish regioisomers. For example, NOE correlations between benzodioxole and tetrahydroquinoline protons confirm spatial proximity .
  • Impurity Profiling : LC-MS/MS identifies byproducts (e.g., dealkylated intermediates). reports 2% impurities due to incomplete purification .
  • Dynamic Effects : Variable-temperature NMR resolves conformational equilibria affecting peak splitting.

Q. How can reaction scalability be achieved without compromising purity?

Methodological Answer:

  • Flow Chemistry : Continuous reactors minimize batch variability and improve heat transfer.
  • In-line Analytics : Real-time FTIR monitors intermediate formation, enabling rapid parameter adjustments .
  • Purification : Gradient flash chromatography (silica gel, 10–50% EtOAc/hexane) removes polar byproducts.

3. Safety and Handling Q. 3.1 What precautions are necessary for safe laboratory handling?

  • PPE : Gloves (nitrile) and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DMF) .
  • Storage : Store at -20°C under inert gas (Ar/N2_2) to prevent hydrolysis .

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